molecular formula C7H5ClN2O4 B1381282 Methyl 2-chloro-3-nitropyridine-4-carboxylate CAS No. 1379302-09-6

Methyl 2-chloro-3-nitropyridine-4-carboxylate

Cat. No.: B1381282
CAS No.: 1379302-09-6
M. Wt: 216.58 g/mol
InChI Key: IKVUHYWOJCHEGA-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-nitropyridine-4-carboxylate” is a chemical compound that belongs to the class of nitropyridines . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular formula of C6H5ClN2O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, FTIR and FT-Raman spectroscopic analysis of 2-chloro-4-methyl-3-nitropyridine has been reported .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the conditions and reagents used. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 172.57 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 279.6±35.0 °C at 760 mmHg, and a flash point of 122.9±25.9 °C .

Scientific Research Applications

Investigation of Molecular Structures and Reactivity

A study by Velraj, Soundharam, and Sridevi (2015) focused on the optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, NMR chemical shifts, and reactivity of similar compounds to Methyl 2-chloro-3-nitropyridine-4-carboxylate. Their findings on the stability, charge delocalization, and molecular electrostatic potential maps (MEP) indicate significant potential for applications in materials science, particularly in designing molecules with specific electronic properties (Velraj, Soundharam, & Sridevi, 2015).

Synthesis and Structural Analysis

Jukić et al. (2010) conducted synthesis, X-ray, and spectroscopic analysis of closely related nitropyridine compounds, highlighting methodologies for structural determination that are critical in the development of new pharmaceuticals and materials. Their research underscores the importance of structural analysis in understanding compound reactivity and properties (Jukić, Cetina, Halambek, & Ugarković, 2010).

Vibrational and Electronic Structure Studies

Balachandran, Lakshmi, and Janaki (2012) analyzed the conformational stability and vibrational spectra of similar nitropyridine derivatives, employing density functional theory (DFT). Their work, providing insights into molecular stability and bond strength, is fundamental for developing compounds with desired physical and chemical characteristics (Balachandran, Lakshmi, & Janaki, 2012).

Optical Susceptibilities and Electronic Properties

Kanoun, Botek, and Champagne (2010) evaluated the linear optical susceptibilities of nitropyridine compounds, demonstrating their potential in nonlinear optical materials. This research contributes to the development of advanced materials for optical and electronic applications (Kanoun, Botek, & Champagne, 2010).

Synthesis of Anticancer Intermediates

Zhang, Lai, Feng, and Xu (2019) established a high-yield synthetic method for an important intermediate for small molecule anticancer drugs, starting from a compound similar to this compound. Their work emphasizes the compound's significance in medicinal chemistry and drug development (Zhang, Lai, Feng, & Xu, 2019).

Safety and Hazards

“Methyl 2-chloro-3-nitropyridine-4-carboxylate” is classified as Acute toxicity, Oral (Category 3), H301; Skin irritation (Category 2), H315; Serious eye damage (Category 1), H318; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is advised to handle this chemical in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound, making it a suitable isosteric substitution of hydrogen . This opens up new possibilities for the synthesis and application of “Methyl 2-chloro-3-nitropyridine-4-carboxylate” and similar compounds in the future.

Properties

IUPAC Name

methyl 2-chloro-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVUHYWOJCHEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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